molecular formula C10H15F3N4O2 B1459872 tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2060031-39-0

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

Cat. No. B1459872
M. Wt: 280.25 g/mol
InChI Key: FHPYFQNNUHYCFY-UHFFFAOYSA-N
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Description


tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate is a chemical compound with the following properties:



  • Molecular Formula : C<sub>10</sub>H<sub>15</sub>F<sub>3</sub>N<sub>4</sub>O<sub>2</sub>

  • Molecular Weight : 280.25 g/mol

  • CAS Number : 1016506-18-5


2.

Synthesis Analysis


The compound can be efficiently synthesized via a one-pot, two-step process:



  • Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (compound 1) and p-methoxybenzaldehyde (compound 2), a solvent-free condensation/reduction reaction sequence is employed.

  • The one-pot reductive amination leads to the formation of N-(5-pyrazolyl)imine (compound 4), a key synthetic intermediate for other valuable pyrazole derivatives.


3.

Molecular Structure Analysis


The structure of the synthesized N-heterocyclic amine (compound 3) has been fully characterized using various techniques:



  • FTIR-ATR

  • 1D and 2D NMR experiments

  • EIMS (Electron Ionization Mass Spectrometry)

  • Elemental analysis


4.

Chemical Reactions Analysis


The compound’s reactivity is relevant due to its potential as a building block in drug discovery and organic synthesis. The reductive amination approach, commonly used in the pharmaceutical industry for C–N bond construction, is employed here.


5.

Physical And Chemical Properties Analysis



  • Storage : Room temperature

  • Boiling Point : Not specified


7.

Safety And Hazards



  • Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to safety documentation for details)


8.

Future Directions


Further research could explore the compound’s pharmacological activities and its potential as a scaffold for novel active pharmaceutical ingredients.


properties

IUPAC Name

tert-butyl N-[4-amino-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-5(14)6(10(11,12)13)16-17(7)4/h14H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYFQNNUHYCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate
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